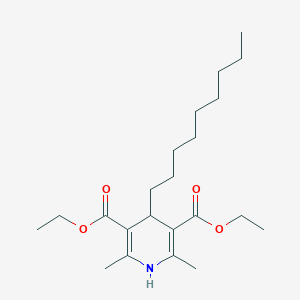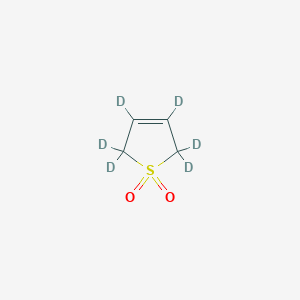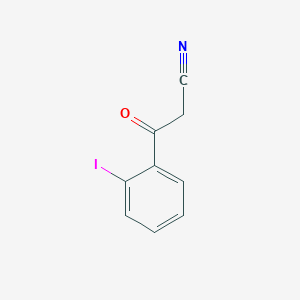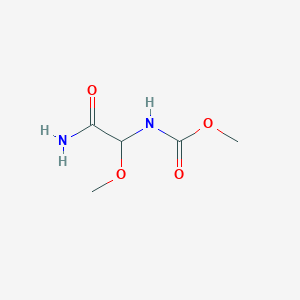
2-((Methoxycarbonyl)amino)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Methoxycarbonyl)amino)-2-methoxyacetamide, also known as MEMA, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in water. MEMA is a versatile compound that has numerous applications in scientific research.
Applications De Recherche Scientifique
2-((Methoxycarbonyl)amino)-2-methoxyacetamide has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. For example, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be used to synthesize N-acyl-2-aminothiazoles, which have antitumor activity. 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can also be used to synthesize α-amino acid derivatives, which have antibacterial and antifungal activity.
Mécanisme D'action
The mechanism of action of 2-((Methoxycarbonyl)amino)-2-methoxyacetamide is not well understood. However, it is believed that 2-((Methoxycarbonyl)amino)-2-methoxyacetamide acts as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This reaction can lead to the formation of adducts that can modify the biological activity of the target molecule.
Effets Biochimiques Et Physiologiques
2-((Methoxycarbonyl)amino)-2-methoxyacetamide has been shown to have a variety of biochemical and physiological effects. For example, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antibacterial and antifungal activity. In addition, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide has been shown to have anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-((Methoxycarbonyl)amino)-2-methoxyacetamide in lab experiments is its versatility. 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be used as a building block to synthesize a wide range of compounds with different biological activities. In addition, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide is relatively easy to synthesize and purify.
One of the limitations of using 2-((Methoxycarbonyl)amino)-2-methoxyacetamide in lab experiments is its reactivity. 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can react with other compounds in the lab, leading to the formation of unwanted byproducts. In addition, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-((Methoxycarbonyl)amino)-2-methoxyacetamide. One potential direction is the synthesis of 2-((Methoxycarbonyl)amino)-2-methoxyacetamide derivatives with improved biological activity. For example, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide derivatives could be synthesized with increased potency against cancer cells or with improved antibacterial activity.
Another potential direction is the development of new synthetic methods for 2-((Methoxycarbonyl)amino)-2-methoxyacetamide. New synthetic methods could make it easier and more efficient to synthesize 2-((Methoxycarbonyl)amino)-2-methoxyacetamide and its derivatives.
Finally, the biological activity of 2-((Methoxycarbonyl)amino)-2-methoxyacetamide could be further studied to better understand its mechanism of action. This could lead to the development of new drugs or therapies that target specific biological pathways.
Méthodes De Synthèse
2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2-amino-2-methoxyacetic acid and methyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Propriétés
Numéro CAS |
145275-67-8 |
|---|---|
Nom du produit |
2-((Methoxycarbonyl)amino)-2-methoxyacetamide |
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate |
InChI |
InChI=1S/C5H10N2O4/c1-10-4(3(6)8)7-5(9)11-2/h4H,1-2H3,(H2,6,8)(H,7,9) |
Clé InChI |
GKKAAYNVEGHRKQ-UHFFFAOYSA-N |
SMILES |
COC(C(=O)N)NC(=O)OC |
SMILES canonique |
COC(C(=O)N)NC(=O)OC |
Synonymes |
Carbamic acid, (2-amino-1-methoxy-2-oxoethyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



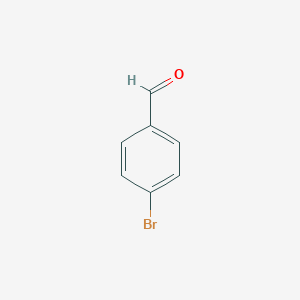
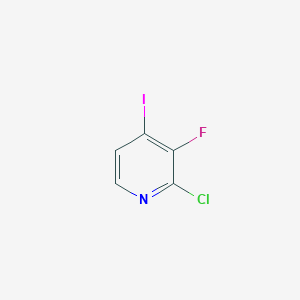
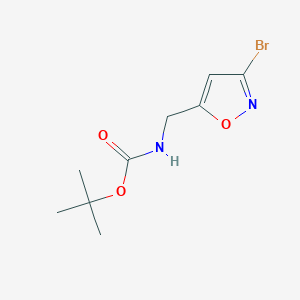
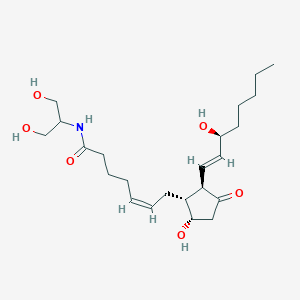
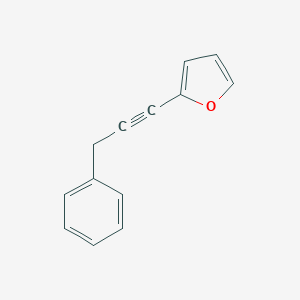
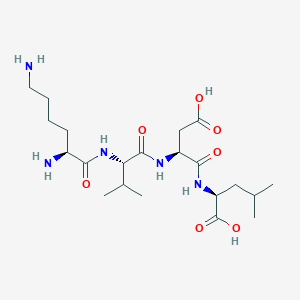
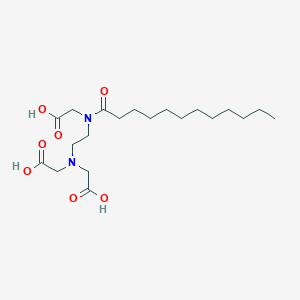
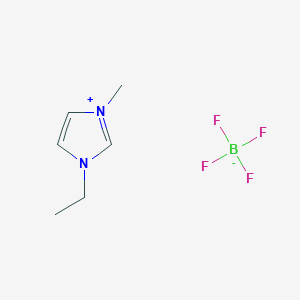
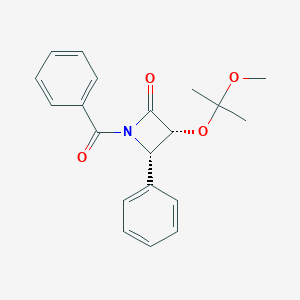
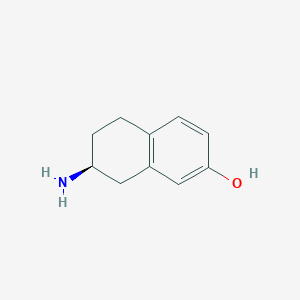
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
